molecular formula C15H16F3N3O2S B4266927 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B4266927
M. Wt: 359.4 g/mol
InChI Key: CQXBEFCFGCBKMV-UHFFFAOYSA-N
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Description

4-(Pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a pentyloxy group and a 1,3,4-thiadiazole ring bearing a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, use of more efficient catalysts, and optimization of reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic ring and the thiadiazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution on the thiadiazole ring.

Major Products

    Oxidation: Products include pentyloxybenzoic acid or pentyloxybenzaldehyde.

    Reduction: Products include the corresponding amine derivative.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or thiadiazole-substituted compounds.

Scientific Research Applications

4-(Pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its pharmacological activities, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique functional groups.

Mechanism of Action

The mechanism of action of 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability.

    Chemical Reactivity: The thiadiazole ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.

Comparison with Similar Compounds

Similar Compounds

    4-(Pentyloxy)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(Pentyloxy)-N-[5-(chloromethyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique properties such as increased lipophilicity, metabolic stability, and potential for stronger interactions with biological targets compared to its analogs.

Properties

IUPAC Name

4-pentoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O2S/c1-2-3-4-9-23-11-7-5-10(6-8-11)12(22)19-14-21-20-13(24-14)15(16,17)18/h5-8H,2-4,9H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXBEFCFGCBKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
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4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 4
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 5
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4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
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4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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